3-Azabicyclo[4.2.0]octan-8-amine,(1alpha,6alpha,8beta)-(-)-(9CI) 3-Azabicyclo[4.2.0]octan-8-amine,(1alpha,6alpha,8beta)-(-)-(9CI)
Brand Name: Vulcanchem
CAS No.: 162301-35-1
VCID: VC20899041
InChI: InChI=1S/C7H14N2/c8-7-3-5-1-2-9-4-6(5)7/h5-7,9H,1-4,8H2/t5-,6-,7+/m0/s1
SMILES: C1CNCC2C1CC2N
Molecular Formula: C7H14N2
Molecular Weight: 126.2 g/mol

3-Azabicyclo[4.2.0]octan-8-amine,(1alpha,6alpha,8beta)-(-)-(9CI)

CAS No.: 162301-35-1

Cat. No.: VC20899041

Molecular Formula: C7H14N2

Molecular Weight: 126.2 g/mol

* For research use only. Not for human or veterinary use.

3-Azabicyclo[4.2.0]octan-8-amine,(1alpha,6alpha,8beta)-(-)-(9CI) - 162301-35-1

Specification

CAS No. 162301-35-1
Molecular Formula C7H14N2
Molecular Weight 126.2 g/mol
IUPAC Name (1R,6S,8R)-3-azabicyclo[4.2.0]octan-8-amine
Standard InChI InChI=1S/C7H14N2/c8-7-3-5-1-2-9-4-6(5)7/h5-7,9H,1-4,8H2/t5-,6-,7+/m0/s1
Standard InChI Key BCVQNNYIBKSEDZ-LYFYHCNISA-N
Isomeric SMILES C1CNC[C@H]2[C@@H]1C[C@H]2N
SMILES C1CNCC2C1CC2N
Canonical SMILES C1CNCC2C1CC2N

Introduction

Structural Characteristics and Chemical Properties

3-Azabicyclo[4.2.0]octan-8-amine,(1alpha,6alpha,8beta)-(-)-(9CI) is a nitrogen-containing bicyclic compound with a distinctive structure featuring a 4.2.0 bicyclic system. The nomenclature indicates the presence of nitrogen at the 3-position of the bicyclic framework and an amine group at the 8-position with specific stereochemistry denoted by (1alpha,6alpha,8beta). The negative optical rotation is indicated by the (-) designation .
The compound's core structure consists of a fused ring system comprising a four-membered cyclobutane ring joined with a six-membered ring containing nitrogen. This unique spatial arrangement contributes to its potential biological activity and applications in pharmaceutical research .

Table 1: Chemical Identifiers and Properties

PropertyValueReference
CAS Number162301-35-1
Molecular FormulaC7H14N2
Molecular Weight126.2 g/mol
IUPAC Name(1R,6S,8R)-3-azabicyclo[4.2.0]octan-8-amine
InChIInChI=1S/C7H14N2/c8-7-3-5-1-2-9-4-6(5)7/h5-7,9H,1-4,8H2/t5-,6-,7+/m0/s1
InChIKeyBCVQNNYIBKSEDZ-LYFYHCNISA-N
SMILESC1CNC[C@H]2[C@@H]1C[C@H]2N
The stereochemical descriptors in the nomenclature correspond to specific three-dimensional configurations, with the (1alpha,6alpha,8beta) designation corresponding to the (1R,6S,8R) absolute configuration in the IUPAC system. This stereochemical arrangement is crucial for its potential biological activities and interactions with receptor targets.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 3-Azabicyclo[4.2.0]octan-8-amine and its derivatives provides valuable insights into their potential applications in medicinal chemistry. The compound's bicyclic framework creates a rigid structure that can present functional groups in specific spatial orientations, which is crucial for receptor binding and biological activity.
Research on related structures, particularly 3,8-diazabicyclo[4.2.0]octane ligands, has demonstrated significant activity at neuronal nicotinic acetylcholine receptors (nAChRs). Some analogs in this structural class exhibit picomolar affinity in radioligand binding assays and nanomolar agonist potency in functional assays, positioning them among the most potent nAChR ligands known for the human α4β2 receptor subtype .
Several key structural features appear to contribute to biological activity in this class of compounds:

  • The bicyclic scaffold provides a rigid framework that positions key functional groups for optimal receptor interaction

  • The nitrogen atom at the 3-position serves as a potential hydrogen bond acceptor

  • The amine group at the 8-position can function as a hydrogen bond donor

  • The specific stereochemistry, denoted by (1alpha,6alpha,8beta), likely influences the three-dimensional arrangement of functional groups

Comparison with Related Azabicyclic Systems

Comparing 3-Azabicyclo[4.2.0]octan-8-amine with other azabicyclic systems provides important insights into structure-function relationships and potential applications.

Table 2: Comparison of Related Azabicyclic Compounds

CompoundStructural FeaturesPotential ApplicationsReference
3-Azabicyclo[4.2.0]octan-8-amineBicyclo[4.2.0]octane core with N at position 3 and NH2 at position 8Neurological therapeutics, synthetic building block
3,8-Diazabicyclo[4.2.0]octane derivativesAdditional nitrogen at position 8Potent nAChR ligands, analgesic agents
8-Azabicyclo[3.2.1]octaneDifferent ring system (3.2.1 vs 4.2.0), N at position 8Core of tropane alkaloids, CNS active compounds
endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amineDifferent bicyclic system with N-methyl groupTropane-based therapeutics
The structural variations between these compounds significantly impact their pharmacological profiles and applications. The position of nitrogen atoms, ring sizes, and stereochemistry all contribute to differences in receptor binding affinities and biological activities .

Biological Activity

While specific biological activity data for 3-Azabicyclo[4.2.0]octan-8-amine,(1alpha,6alpha,8beta)-(-)-(9CI) is limited in the available literature, insights can be gained from studies on structurally related compounds. Research on 3,8-diazabicyclo[4.2.0]octane derivatives has demonstrated their activity as potent neuronal nicotinic acetylcholine receptor (nAChR) agonists .

Receptor Binding and Functional Activity

Some compounds in this structural class have shown exceptional affinity for the human α4β2 nicotinic acetylcholine receptor subtype, with binding affinities in the picomolar range. This high affinity is comparable to or exceeds that of epibatidine, a well-known potent nAChR agonist. Functional assays have demonstrated nanomolar potency for receptor activation, positioning these compounds among the most potent nAChR ligands known .

Analgesic Activity

Notably, several compounds with this structural scaffold have demonstrated robust analgesic efficacy in animal models of persistent pain, including the rat formalin model. This analgesic activity is likely mediated through interaction with neuronal nicotinic acetylcholine receptors, which are known to play important roles in pain processing pathways .

Future Research Directions

The unique structural features and potential biological activities of 3-Azabicyclo[4.2.0]octan-8-amine,(1alpha,6alpha,8beta)-(-)-(9CI) suggest several promising directions for future research:

  • Development of optimized synthetic routes to access the compound and its derivatives with high stereoselectivity and efficiency

  • Comprehensive evaluation of its pharmacological properties, particularly focusing on nicotinic acetylcholine receptor subtypes

  • Structure-activity relationship studies through the synthesis and testing of structural analogs with modifications at various positions

  • Exploration of its potential applications beyond neurological therapeutics, including as a chiral building block for complex molecule synthesis

  • Computational modeling studies to better understand its interactions with biological targets and to guide the design of more potent and selective derivatives

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